molecular formula C12H20N2O2 B12902582 N-Ethyl-N-(4-methyl-1,3-oxazol-2-YL)hexanamide CAS No. 57068-46-9

N-Ethyl-N-(4-methyl-1,3-oxazol-2-YL)hexanamide

Cat. No.: B12902582
CAS No.: 57068-46-9
M. Wt: 224.30 g/mol
InChI Key: ANMQRLDTUMSFNB-UHFFFAOYSA-N
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Description

N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide is an organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol It belongs to the class of amides and contains an oxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide typically involves the reaction of hexanoic acid with N-ethyl-4-methyloxazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Mechanism of Action

The mechanism of action of N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis and inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other amides and enhances its potential for various applications in research and industry.

Properties

CAS No.

57068-46-9

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide

InChI

InChI=1S/C12H20N2O2/c1-4-6-7-8-11(15)14(5-2)12-13-10(3)9-16-12/h9H,4-8H2,1-3H3

InChI Key

ANMQRLDTUMSFNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CC)C1=NC(=CO1)C

Origin of Product

United States

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